molecular formula C8H12N2O2S B2812096 Isopropyl 2-amino-4-methylthiazole-5-carboxylate CAS No. 692745-01-0

Isopropyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No. B2812096
CAS RN: 692745-01-0
M. Wt: 200.26
InChI Key: NECZLUPCQZMZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-amino-4-methylthiazole-5-carboxylate is a chemical compound with the empirical formula C8H12N2O2S . It has a molecular weight of 200.26 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string for this compound is O=C(OC©C)C1=C©N=C(N)S1 . The InChI key is NECZLUPCQZMZMC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Isopropyl 2-amino-4-methylthiazole-5-carboxylate is a solid compound . It has a molecular weight of 200.26 .

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its specific targets may vary depending on the context of its use.

Mode of Action

It’s known that the compound contains a thiazole ring, which is a crucial structural motif in many biologically active compounds . The thiazole ring can interact with various biological targets, influencing their function.

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways.

Result of Action

Given the biological significance of thiazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

propan-2-yl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4(2)12-7(11)6-5(3)10-8(9)13-6/h4H,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECZLUPCQZMZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-amino-4-methylthiazole-5-carboxylate

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